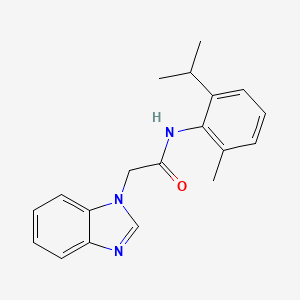
2-(benzimidazol-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(benzimidazol-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide, also known as BIPA, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. BIPA belongs to the class of benzimidazole derivatives and has been synthesized using various methods.
作用机制
The mechanism of action of 2-(benzimidazol-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide involves its ability to inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. 2-(benzimidazol-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation. 2-(benzimidazol-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide has also been shown to inhibit the activity of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase, which is involved in the production of ROS.
Biochemical and Physiological Effects:
2-(benzimidazol-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-(benzimidazol-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide has also been shown to reduce the production of ROS and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
实验室实验的优点和局限性
One advantage of using 2-(benzimidazol-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide in lab experiments is its ability to inhibit the activity of enzymes involved in the production of ROS and pro-inflammatory cytokines. This makes it a potential therapeutic agent for the treatment of various diseases. However, one limitation of using 2-(benzimidazol-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on 2-(benzimidazol-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide. One direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use in the treatment of cancer. Additionally, further research is needed to optimize the synthesis method of 2-(benzimidazol-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide and improve its solubility in water.
In conclusion, 2-(benzimidazol-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. It possesses anti-inflammatory, antioxidant, and anticancer properties and has been investigated for its potential use in the treatment of various diseases. Further research is needed to optimize its synthesis method and investigate its potential use in the treatment of neurodegenerative diseases and cancer.
合成方法
2-(benzimidazol-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide has been synthesized using different methods, including the condensation reaction of 2-aminobenzimidazole and N-(2-methyl-6-propan-2-ylphenyl)acetamide in the presence of a catalyst. Another method involves the reaction of 2-aminobenzimidazole and 2-methyl-6-propan-2-ylphenol followed by acetylation with acetic anhydride.
科学研究应用
2-(benzimidazol-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide has been the subject of scientific research due to its potential as a therapeutic agent. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. 2-(benzimidazol-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
2-(benzimidazol-1-yl)-N-(2-methyl-6-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-13(2)15-8-6-7-14(3)19(15)21-18(23)11-22-12-20-16-9-4-5-10-17(16)22/h4-10,12-13H,11H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRISUUSOMVYGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)CN2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

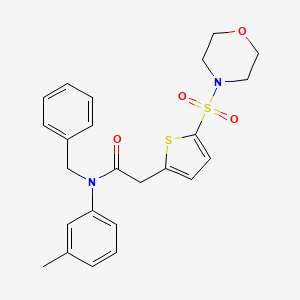
![4-[[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]amino]cyclohexan-1-ol](/img/structure/B7452446.png)
![N-[1-(2-bromophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7452456.png)
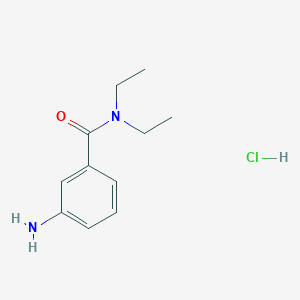
![2-(methylthio)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazole hydroiodide](/img/structure/B7452464.png)
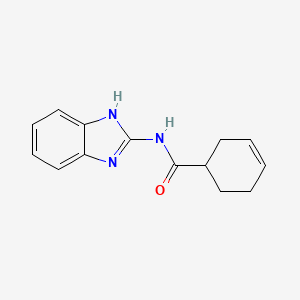
![2-(benzenesulfonyl)-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7452473.png)

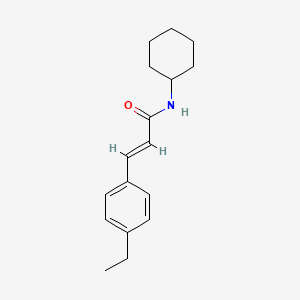
![(5-phenyl-1,3,4-oxadiazol-2-yl)methyl (E)-2-cyano-3-[1-(4-ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7452508.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3-(2,3-dihydroindol-1-ylsulfonyl)benzoate](/img/structure/B7452520.png)
![2-[(2Z)-3-(furan-2-ylmethyl)-2-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7452527.png)
![[2-[1-(2,4-Difluorophenyl)ethylamino]-2-oxoethyl] 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B7452534.png)
![2-[[5-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B7452537.png)